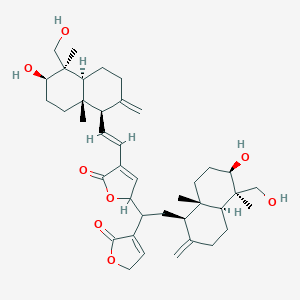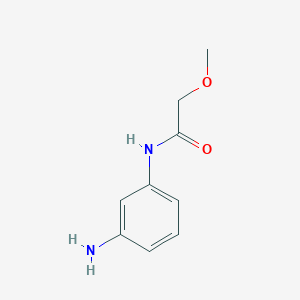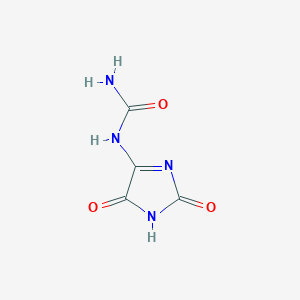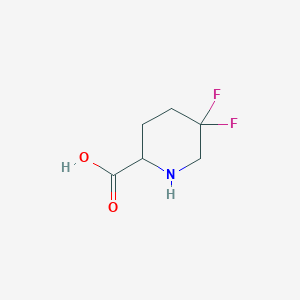
Bisandrographolide A
Overview
Description
Bisandrographolide C is an unusual dimer of ent-labdane diterpenoid isolated from Andrographis paniculata. It has the following chemical structure: !Bisandrographolide C)
Mechanism of Action
Target of Action
Bisandrographolide, also known as BAA, is a compound derived from the plant Andrographis paniculata . It primarily targets the Transient Receptor Potential Vanilloid 4 (TRPV4) channels . TRPV4 channels are a part of the transient receptor potential (TRP) superfamily of ion channels, which are activated or blocked by various compounds found in plants .
Mode of Action
Bisandrographolide activates TRPV4 channels with an EC50 of 790-950 nM . This activation of TRPV4 channels by BAA could play a role in some of the effects of Andrographis extract described in traditional medicine . Furthermore, BAA can bind to CD81 and suppress its function .
Biochemical Pathways
Bisandrographolide’s activation of TRPV4 channels suggests its involvement in various biochemical pathways. For instance, it has been shown to activate a large TRPV4-like current in immortalized mouse keratinocytes (308 cells) that express TRPV4 protein endogenously . This suggests that BAA can activate the channel in a membrane-delimited manner .
Pharmacokinetics
Related compounds such as andrographolide have been studied for their pharmacokinetics
Result of Action
Bisandrographolide’s activation of TRPV4 channels and suppression of CD81 function suggest it has anti-inflammatory, immunostimulant, and antihypertensive properties . Moreover, it has been reported that Bisandrographolide shows the absence of AMES toxicity, indicating its non-mutagenic capacity .
Action Environment
The action of Bisandrographolide could be influenced by various environmental factors. For instance, the activation of TRPV4 channels by Bisandrographolide could play a role in some of the effects of Andrographis extract described in traditional medicine . This suggests that the plant’s natural environment could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Bisandrographolide interacts with various biomolecules, particularly enzymes and proteins. It has been shown to activate TRPV4 channels , which are part of the transient receptor potential (TRP) multigene superfamily . The activation of these channels by Bisandrographolide could influence various biochemical reactions.
Cellular Effects
Bisandrographolide has been shown to have significant effects on various types of cells and cellular processes. For instance, it activates a large TRPV4-like current in immortalized mouse keratinocytes . This activation could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bisandrographolide involves its interaction with TRPV4 channels . It activates these channels in a membrane-delimited manner , suggesting that it exerts its effects at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Its activation of TRPV4 channels suggests that it could have long-term effects on cellular function
Dosage Effects in Animal Models
Studies on related compounds suggest that it may have a good safety profile
Metabolic Pathways
Its activation of TRPV4 channels suggests that it could interact with enzymes or cofactors involved in these pathways
Transport and Distribution
Its activation of TRPV4 channels suggests that it could interact with transporters or binding proteins
Subcellular Localization
Its activation of TRPV4 channels suggests that it could be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes:: The synthetic routes for bisandrographolide C have not been extensively documented. its isolation from Andrographis paniculata suggests that it can be obtained from natural sources.
Industrial Production:: As of now, there is no established industrial-scale production method for bisandrographolide C. Its rarity and unique structure make large-scale synthesis challenging.
Chemical Reactions Analysis
Bisandrographolide C is known to activate TRPV1 and TRPV3 channels with Kd values of 289 and 341 μM, respectively. Unfortunately, specific reactions leading to its formation are not well-documented. Common reagents and conditions for its synthesis remain elusive.
Scientific Research Applications
Bisandrographolide C has garnered interest in various scientific fields:
Medicine: It protects cardiomyocytes from hypoxia-reoxygenation injury, suggesting potential therapeutic applications.
Biology: Its effects on TRPV channels warrant further investigation.
Chemistry: Researchers explore its unique dimeric structure and reactivity.
Comparison with Similar Compounds
Similar Compounds::
Bisandrographolide A: Another compound from Andrographis paniculata, this compound, activates TRPV4 channels. Unlike bisandrographolide C, it does not form a dimeric structure.
Andrographolide: The parent compound, andrographolide, also found in Andrographis paniculata, has diverse biological activities, including anti-inflammatory effects.
Properties
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWOZANSOUSAY-LZBAHHAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of bisandrographolide?
A: Bisandrographolide has been shown to interact with and activate transient receptor potential vanilloid 4 (TRPV4) channels. [] This interaction leads to calcium influx into the cell, which can trigger various downstream effects depending on the cell type. [] For instance, in cardiomyocytes, bisandrographolide's activation of TRPV4 has been shown to protect against hypoxia-reoxygenation injury. []
Q2: What are the structural characteristics of bisandrographolide?
A: While the provided research excerpts don't explicitly state the molecular formula and weight of bisandrographolide, they highlight its unique structural features. Bisandrographolide E, a specific type of bisandrographolide, is the first documented labdane dimer with an unprecedented tricyclic system. This system incorporates a spiroketal moiety fused with a ketal-γ-lactone unit. [] Further structural analysis, including the stereochemistry of newly formed asymmetric carbons in various bisandrographolides, was achieved through techniques like single-crystal X-ray diffraction, electronic circular dichroism (ECD), and nuclear magnetic resonance (NMR) calculations. []
Q3: How does the structure of bisandrographolide relate to its activity?
A: Research indicates a strong structure-activity relationship for bisandrographolide, particularly concerning its interaction with TRPV4 channels. For instance, bisandrographolides with different stereochemical configurations at the C-12 and C-15' positions exhibit varying degrees of TRPV1-4 channel activation. [] Notably, the bisandrographolide with a 12R/15'S configuration demonstrates the most potent activation of TRPV1 and, consequently, the most effective cardiomyocyte protection. [] Further research highlights the importance of transmembrane segments 3 and 4 in TRPV4 for bisandrographolide binding and activation. []
Q4: Has computational chemistry been used to study bisandrographolide?
A4: Yes, computational methods are being employed to investigate bisandrographolide's potential as a therapeutic agent. Molecular docking studies have been used to assess the binding affinity of bisandrographolide and other phytochemicals from Andrographis paniculata against various targets, including:
- Diphtheria toxin: Bisandrographolide demonstrated a strong binding affinity (-10.4 kcal/mol), indicating its potential as an inhibitor. []
- TNF-α: Bisandrographolide A showed a binding affinity of -8.6 kcal/mol, suggesting potential anti-inflammatory activity by targeting TNF-α. []
- ZIKV NS2B-NS3 protease: this compound exhibited strong binding (-11.7 kcal/mol), suggesting it could inhibit this viral protease essential for Zika virus replication. []
- HIV-1 protease: Molecular docking studies suggest bisandrographolide may inhibit HIV-1 protease, highlighting its potential as an antiviral agent. []
Q5: What are the potential applications of bisandrographolide based on its observed activities?
A5: Research suggests potential applications for bisandrographolide in several areas:
- Antiviral agent: In silico studies indicate potential for bisandrographolide to inhibit key viral proteins, suggesting possible applications against diphtheria, Zika virus, and HIV. [, , ]
- Anti-inflammatory treatment: Bisandrographolide's interaction with TNF-α suggests potential for treating inflammatory conditions like rheumatoid arthritis. []
- Cardioprotective agent: Bisandrographolide's activation of TRPV4 and subsequent protection of cardiomyocytes against injury highlights potential for treating cardiovascular diseases. []
Q6: What is known about the pharmacokinetics of bisandrographolide?
A: While specific data on absorption, distribution, metabolism, and excretion (ADME) were not provided in the excerpts, several studies utilize in silico tools to predict these properties for bisandrographolide. [, , ] This computational analysis is often combined with assessments based on Lipinski's rule of five to determine the drug-likeness and potential bioavailability of bisandrographolide. [] Further research, including in vitro and in vivo studies, is required to fully elucidate the pharmacokinetic profile of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)



![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)





